molecular formula C12H16N4 B13437419 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13437419
M. Wt: 216.28 g/mol
InChI Key: CEJMMNRTYIEKSY-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-2-yl group at position 3, and an amine group at position 5 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde with isobutylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: This compound differs by the presence of a carbaldehyde group at position 4 instead of an amine group at position 5.

    1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group at position 5 instead of an amine group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16N4/c1-9(2)8-16-12(13)7-11(15-16)10-5-3-4-6-14-10/h3-7,9H,8,13H2,1-2H3

InChI Key

CEJMMNRTYIEKSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)N

Origin of Product

United States

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